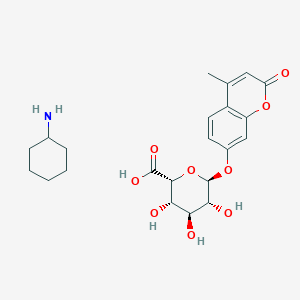

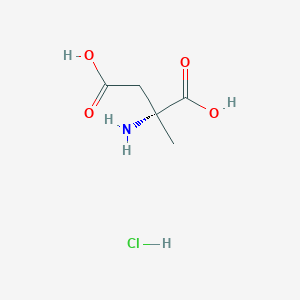

5-氨基-1-(2',3',5'-三-O-乙酰基-b-D-呋喃核糖基)-咪唑-4-腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been detailed in various studies. For instance, Srivastava et al. (1975) described a method for synthesizing similar compounds through a process involving the conversion of AICA ribonucleoside, followed by several steps including hydrogenation, dehydration, and acetylation (Srivastava et al., 1975). Additionally, Dias et al. (2002) reported on the efficient synthesis of 4,4'-bi-1H-imidazol-2-ones from 5-amino-alpha-imino-1H-imidazole-4-acetonitriles and isocyanates, highlighting the versatility of this chemical class (Dias et al., 2002).

Molecular Structure Analysis

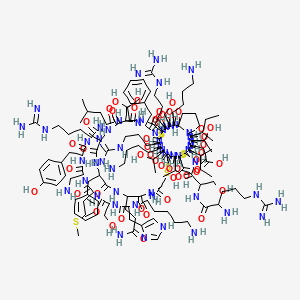

The molecular structure of compounds similar to 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile has been analyzed in various studies. For example, Briant et al. (1995) conducted an X-ray crystal and molecular structure analysis of a related compound, providing insights into the planarity of the imidazole ring and the puckering of the furanose ring (Briant et al., 1995).

Chemical Reactions and Properties

The chemical reactions and properties of compounds in the same class as 5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile have been studied extensively. For example, Pochet and D'ari (1990) described the synthesis and enzymatic polymerization of a related compound, showcasing the chemical reactivity of these molecules (Pochet & D'ari, 1990).

科学研究应用

AMPK 激活和独立效应

5-氨基咪唑-4-甲酰胺核糖核苷 (AICAr) 因其对 AMPK 活性的药理调节而广为人知,AMPK 是细胞能量稳态中的关键酶。最初的研究主要利用 AICAr 来阐明 AMPK 在生理和病理中的作用,尤其是在代谢和癌症发展中。然而,最近的研究强调了谨慎解释的必要性,因为 AICAr 的 AMPK 独立效应会显着影响代谢、缺氧、运动、核苷酸合成和癌症通路 (Visnjic 等人,2021)。

生物学和药理学活性

对咪唑衍生物的研究,包括与 AICAr 结构相关的化合物,提供了有关抗肿瘤活性的见解。这些化合物表现出广泛的生物学特性,使其在寻找新的抗肿瘤药物和合成具有多种生物活性的化合物中具有价值 (Iradyan 等人,2009)。类似地,对乙内酰脲衍生物及其在药物化学中的生物学意义的探索强调了此类支架在药物发现中的重要性,进一步强调了含氮杂环(如 AICAr)在治疗和农用化学应用中的广泛应用 (Shaikh 等人,2023)。

属性

IUPAC Name |

[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-4-cyanoimidazol-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O7/c1-7(20)23-5-11-12(24-8(2)21)13(25-9(3)22)15(26-11)19-6-18-10(4-16)14(19)17/h6,11-13,15H,5,17H2,1-3H3/t11-,12-,13-,15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWUWYLFGHOSANL-RGCMKSIDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC(=C2N)C#N)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-imidazole-4-carbonitrile | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

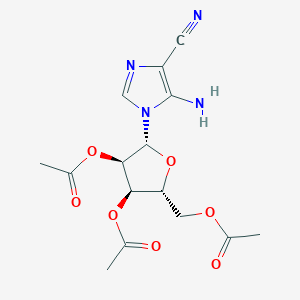

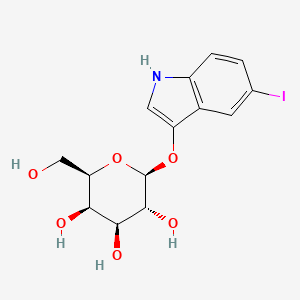

![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)

![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)